molecular formula C8H9ClN2 B8806087 2-Chloro-4-cyclobutylpyrimidine

2-Chloro-4-cyclobutylpyrimidine

Cat. No.: B8806087
M. Wt: 168.62 g/mol
InChI Key: QVNRRVVLYBTXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-cyclobutylpyrimidine is a pyrimidine derivative featuring a chlorine atom at position 2 and a cyclobutyl substituent at position 4. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science.

  • Molecular Formula: C₉H₁₁ClN₂
  • Molecular Weight: 182.65 g/mol
  • Density: 1.219 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 305.1 ± 11.0 °C (predicted)
  • pKa: -0.07 ± 0.30 (predicted) .

The methyl group at position 6 in this analogue increases molecular weight and may enhance lipophilicity compared to the non-methylated parent compound.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-4-cyclobutylpyrimidine

InChI

InChI=1S/C8H9ClN2/c9-8-10-5-4-7(11-8)6-2-1-3-6/h4-6H,1-3H2

InChI Key

QVNRRVVLYBTXPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares 2-chloro-4-cyclobutyl-6-methylpyrimidine with other 4-chloro-substituted pyrimidines from literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted/Reported Properties
2-Chloro-4-cyclobutyl-6-methylpyrimidine C₉H₁₁ClN₂ 182.65 Cl (C2), cyclobutyl (C4), Me (C6) Density: 1.219 g/cm³; Bp: 305.1°C
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine C₇H₆ClF₃N₂ 210.58 Cl (C4), CF₃ (C2), Me (C5, C6) N/A (applications in fluorinated drug design)
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine C₆H₆ClFN₂O 176.58 Cl (C4), F (C5), OMe (C2) Likely lower lipophilicity due to polar OMe group
2-Chloropyrimidin-4-amine C₄H₅ClN₃ 130.56 Cl (C2), NH₂ (C4) High pharmaceutical relevance (e.g., kinase inhibition)
Key Observations:
  • Steric Effects : The cyclobutyl group in 2-chloro-4-cyclobutylpyrimidine introduces greater steric hindrance compared to smaller substituents like methyl or amine groups. This may reduce metabolic degradation but limit solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in the trifluoromethyl derivative) increase electrophilicity at the pyrimidine ring, enhancing reactivity in cross-coupling reactions .
  • Lipophilicity : The methyl group in 2-chloro-4-cyclobutyl-6-methylpyrimidine likely raises logP compared to the amine or methoxymethyl analogues, impacting membrane permeability .

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